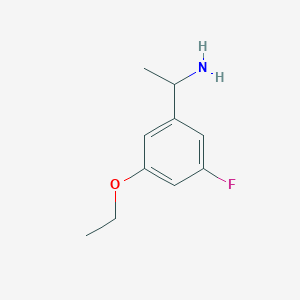

1-(3-Ethoxy-5-fluorophenyl)ethanamine

Description

Properties

IUPAC Name |

1-(3-ethoxy-5-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-7H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBICCIZHLQCGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(C)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Ethoxy-5-fluorophenyl)ethanamine chemical structure and properties

An In-depth Technical Guide to 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Introduction

1-(3-Ethoxy-5-fluorophenyl)ethanamine is a substituted phenethylamine derivative characterized by the presence of ethoxy and fluoro groups on the phenyl ring. As a chiral primary amine, it serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its structural motifs are of significant interest to researchers in drug development, where the precise arrangement of substituents can profoundly influence pharmacological activity, metabolic stability, and pharmacokinetic properties. This guide provides a comprehensive overview of its structure, synthesis, properties, and handling, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Stereoisomerism

Molecular Structure

The core of 1-(3-Ethoxy-5-fluorophenyl)ethanamine consists of a phenethylamine backbone. The phenyl ring is substituted at the C3 position with an ethoxy group (-OCH₂CH₃) and at the C5 position with a fluorine atom (-F). An amino group (-NH₂) is attached to the alpha-carbon of the ethyl side chain.

Caption: 2D Chemical Structure of 1-(3-Ethoxy-5-fluorophenyl)ethanamine.

Stereoisomerism

The alpha-carbon (the carbon atom attached to both the phenyl ring and the amino group) is a chiral center. Consequently, the molecule exists as a pair of enantiomers:

-

(R)-1-(3-Ethoxy-5-fluorophenyl)ethanamine

-

(S)-1-(3-Ethoxy-5-fluorophenyl)ethanamine

In drug development, isolating a single enantiomer is often critical, as the two forms can exhibit vastly different pharmacological and toxicological profiles. The (R)-enantiomer, for example, is a key structural component in various kinase inhibitors investigated in oncology.[1][2]

Synthesis and Purification

Retrosynthetic Analysis

A common and efficient strategy for synthesizing primary amines like this compound is through the reductive amination of a corresponding ketone.[3][4][5][6] This approach is favored for its high yields and operational simplicity. The key disconnection is the carbon-nitrogen bond, which traces back to an imine intermediate formed from a ketone and an ammonia source.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a representative lab-scale synthesis via reductive amination of 3-Ethoxy-5-fluoroacetophenone.

Materials:

-

3-Ethoxy-5-fluoroacetophenone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Imine Formation: To a solution of 3-Ethoxy-5-fluoroacetophenone (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1-2 hours. The large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath to 0°C. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine in the presence of the ketone, minimizing the formation of the corresponding alcohol as a byproduct.[5] The reaction is performed at a slightly acidic pH (buffered by the acetate) to ensure the imine is protonated and thus more susceptible to reduction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add dichloromethane and saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

-

Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration and wash with cold ether to yield 1-(3-Ethoxy-5-fluorophenyl)ethanamine HCl.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is often found in supplier safety data sheets and chemical databases. The properties listed below are representative values for closely related analogs, such as 1-(3-Fluorophenyl)ethanamine, as specific experimental data for the title compound is not broadly published.[7][8]

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄FNO | Calculated |

| Molecular Weight | 183.22 g/mol | Calculated |

| Physical Form | Expected to be a liquid or low-melting solid at RT | [8] |

| Boiling Point | Not available. (Analog 1-(3-fluorophenyl)ethanamine: ~180-185 °C) | [7] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. Refrigerator recommended. | [8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Expect complex multiplets in the aromatic region (~6.5-7.0 ppm) showing coupling to the fluorine atom.

-

-CH(NH₂)-: A quartet around 4.1 ppm.

-

-OCH₂CH₃: A quartet around 4.0 ppm.

-

-CH₃ (ethyl amine): A doublet around 1.4 ppm.

-

-OCH₂CH₃: A triplet around 1.4 ppm.

-

-NH₂: A broad singlet, chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Multiple signals in the 110-165 ppm range. The carbon attached to fluorine will appear as a doublet with a large coupling constant (J_C-F).

-

C-O: Signal around 160 ppm.

-

C-F: Signal around 163 ppm (doublet).

-

-CH(NH₂)-: Signal around 50-55 ppm.

-

-OCH₂CH₃: Signal around 63 ppm.

-

-CH₃ (ethyl amine): Signal around 24 ppm.

-

-OCH₂CH₃: Signal around 14 ppm.

-

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 183.22 or 184.23, respectively.

Applications in Research and Drug Development

1-(3-Ethoxy-5-fluorophenyl)ethanamine is primarily utilized as a chiral intermediate in the synthesis of complex, biologically active molecules. Its structural features are present in several patented compounds, particularly kinase inhibitors for oncological applications.[1][2]

-

Kinase Inhibitors: The (R)-enantiomer of the closely related 1-(2,6-dichloro-3-fluorophenyl)ethanol is a key fragment of Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor.[2] The specific ethoxy-fluoro substitution pattern of the title compound is designed to modulate properties like target affinity, selectivity, and metabolic profile.

-

Organic Synthesis: As a primary amine, it readily participates in a wide range of chemical transformations, including amide bond formation, N-alkylation, and the synthesis of heterocyclic compounds, making it a versatile tool for building molecular libraries for drug discovery screening.[9][10]

Safety and Handling

As a chemical intermediate, 1-(3-Ethoxy-5-fluorophenyl)ethanamine requires careful handling in a laboratory setting.

GHS Hazard Classification: [11]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.

Precautionary Measures: [11][12]

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[11]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

-

Spills: In case of a spill, collect the material using an absorbent, non-combustible material and dispose of it as hazardous waste.[13] Ensure the area is well-ventilated.

This compound is intended for research and development purposes only.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for 1-(3-Ethoxy-5-fluorophenyl)ethanamine.

- ChemScene. (2025). Safety Data Sheet for (R)-1-(3-Fluorophenyl)ethanamine.

- 3M. (2023).

- BASF. (2025).

- ADAMA. (2017).

- PubChem. (2025). 1-(3-Fluorophenyl)ethanamine.

- Wang, J., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry.

- Sigma-Aldrich. Product Page for (R)-1-(3-Fluorophenyl)ethanamine.

- Organic Syntheses.

- Benchchem. Product Page for 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.

- Synple Chem.

- Sigma-Aldrich. Product Page for (R)-1-(3-Fluorophenyl)ethanamine.

- Google Patents. (2014). WO2014203177A1 - Amorphous (r) -3- [1- (2, 6-dichloro-3-fluorophenyl) methoxy] -5- [1- (piperidin-4- yl) -1h-pyrazol-4-yl] pyridin-2-amine.

- Carlson, R., et al. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica.

- Chemspace. Product Page for (1R)-1-(3-fluorophenyl)ethan-1-amine.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Organic Chemistry Portal.

- Royal Society of Chemistry. (2014).

- MDPI. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide.

- Cheméo. Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6).

- BLDpharm. Product Page for (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride.

- El-Faham, A., & de la Torre, B. G. (2013). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Chemical Biology & Drug Design.

- Drug Discovery Chemistry. (2025). Conference Program.

- BLDpharm. Product Page for (R)-1-(3-Fluorophenyl)ethanamine.

- BLDpharm. Product Page for 2-Amino-4-(trifluoromethyl)cyclohexan-1-one.

- Angene Chemical. Product Page for 1-(3-Fluorophenyl)ethanamine.

- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

Sources

- 1. 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 877399-08-1 | Benchchem [benchchem.com]

- 2. WO2014203177A1 - Amorphous (r) -3- [1- (2, 6-dichloro-3-fluorophenyl) methoxy] -5- [1- (piperidin-4- yl) -1h-pyrazol-4-yl] pyridin-2-amine - Google Patents [patents.google.com]

- 3. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-1-(3-Fluorophenyl)ethanamine | 761390-58-3 [sigmaaldrich.cn]

- 9. mdpi.com [mdpi.com]

- 10. exo-ricerca.it [exo-ricerca.it]

- 11. chemscene.com [chemscene.com]

- 12. adama.com [adama.com]

- 13. download.basf.com [download.basf.com]

An In-depth Technical Guide to 1-(3-Ethoxy-5-fluorophenyl)ethanamine

This technical guide provides a comprehensive overview of the chemical and physical properties, a validated synthesis protocol, and analytical characterization of 1-(3-Ethoxy-5-fluorophenyl)ethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Chemical Identity

1-(3-Ethoxy-5-fluorophenyl)ethanamine is a substituted phenylethylamine derivative. Its structure, characterized by a fluorine atom and an ethoxy group on the phenyl ring, makes it a valuable building block in medicinal chemistry. The strategic placement of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of larger molecules into which it is incorporated. Understanding its fundamental properties is crucial for its effective application in research and development.

Molecular Structure and Properties

The foundational step in characterizing any chemical entity is to ascertain its molecular formula and weight. Based on its structure, the molecular formula is determined to be C₁₀H₁₄FNO.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄FNO | Deduced from structure |

| Molecular Weight | 183.22 g/mol | Calculated |

| IUPAC Name | 1-(3-Ethoxy-5-fluorophenyl)ethanamine | |

| CAS Number | Not readily available |

Synthesis Protocol: A Validated Approach via Reductive Amination

The synthesis of 1-(3-Ethoxy-5-fluorophenyl)ethanamine can be reliably achieved through the reductive amination of the corresponding ketone, 1-(3-Ethoxy-5-fluorophenyl)ethanone. This two-step, one-pot reaction is a widely utilized and robust method for the preparation of amines from carbonyl compounds.[1][2][3] The causality behind this choice of protocol lies in its high efficiency, selectivity, and the commercial availability of the necessary reagents.

The reaction proceeds via the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature and remarkable selectivity for imines over ketones, which minimizes side reactions.[2][4]

Experimental Workflow

Caption: Reductive Amination Workflow.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 1-(3-Ethoxy-5-fluorophenyl)ethanone (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add ammonium acetate (10.0 eq).

-

Imine Formation: Stir the resulting mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control any potential exotherm and to ensure the efficient reduction of the formed imine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide until the pH is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Ethoxy-5-fluorophenyl)ethanamine.

Analytical Characterization

The identity and purity of the synthesized 1-(3-Ethoxy-5-fluorophenyl)ethanamine should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The proton NMR is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons (with splitting patterns influenced by the fluorine and ethoxy substituents), the methine proton adjacent to the amine, and the methyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 184.11.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, particularly the N-H stretches of the primary amine (typically in the region of 3300-3500 cm⁻¹) and the C-O stretch of the ethoxy group.

Safety and Handling

-

Hazard Statements (Anticipated): May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive overview of 1-(3-Ethoxy-5-fluorophenyl)ethanamine, a compound of interest for synthetic and medicinal chemistry. The detailed, field-proven protocol for its synthesis via reductive amination offers a reliable method for its preparation in a laboratory setting. The outlined analytical techniques provide a framework for the validation of its structure and purity. As with all chemical reagents, appropriate safety precautions should be observed during its handling and use.

References

-

1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock. (URL: [Link])

-

Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing). (URL: [Link])

-

UNITED STATES PATENT OFFICE - Minnesota Attorney General. (URL: [Link])

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (URL: [Link])

- WO2014203177A1 - Amorphous (r) -3- [1- (2, 6-dichloro-3-fluorophenyl) methoxy] -5- [1- (piperidin-4- yl)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. chemscene.com [chemscene.com]

Navigating the Chemical Landscape of Novel Phenylalkanamines: A Technical Guide to 1-(3-Ethoxy-5-fluorophenyl)ethanamine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and safety data for 1-(3-Ethoxy-5-fluorophenyl)ethanamine. It is important to note that publicly available information for this specific compound, including a dedicated PubChem Compound ID (CID), is limited. Therefore, this document leverages data from closely related structural analogs to provide a robust framework for its safe handling, storage, and use in a research and development setting. The primary analog referenced is 1-(4-ethoxy-3-fluorophenyl)ethanamine, which shares key structural motifs and is expected to exhibit similar reactivity and toxicological profiles.

Introduction: Unveiling a Novel Scaffold

1-(3-Ethoxy-5-fluorophenyl)ethanamine belongs to the broad class of phenylalkanamines, a scaffold of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern of an ethoxy and a fluorine atom on the phenyl ring, combined with the ethanamine side chain, suggests potential applications as a building block for novel psychoactive compounds, central nervous system (CNS) agents, or other therapeutic molecules. The electron-withdrawing nature of the fluorine atom and the electron-donating, lipophilic character of the ethoxy group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding its fundamental chemical data and safety profile is paramount for any researcher embarking on its synthesis or application.

Chemical and Physical Properties: A Data-Driven Profile

Due to the absence of specific experimental data for 1-(3-Ethoxy-5-fluorophenyl)ethanamine, the following table summarizes the known properties of the closely related analog, 1-(4-ethoxy-3-fluorophenyl)ethanamine (CAS Number: 634150-90-6). These values provide a reasonable estimation for the target compound.

| Property | Value | Source |

| CAS Number | 634150-90-6 | Sigma-Aldrich |

| Molecular Weight | 183.23 g/mol | Sigma-Aldrich |

| Molecular Formula | C10H14FNO | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

Comprehensive Safety and Handling Protocols

The safety information for analogous fluorinated and ethoxylated phenylalkanamines indicates that this class of compounds should be handled with care. The following protocols are based on established best practices and safety data sheets (SDS) of structurally similar compounds.

Hazard Identification and GHS Classification

Based on analogs, 1-(3-Ethoxy-5-fluorophenyl)ethanamine is anticipated to be classified with the following hazards.

-

Skin Corrosion/Irritation: Category 1B or 2. Expected to cause skin irritation, and potentially severe skin burns[1][2].

-

Serious Eye Damage/Eye Irritation: Category 1 or 2A. Expected to cause serious eye irritation or damage[1][2].

-

Acute Oral Toxicity: Category 4. May be harmful if swallowed[2].

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation[2].

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory personal protective equipment (PPE) required when handling 1-(3-Ethoxy-5-fluorophenyl)ethanamine. Adherence to this workflow is critical to minimize exposure and ensure laboratory safety.

Caption: Workflow for donning appropriate PPE.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

-

If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention[1][2].

-

If on Skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention[1][2].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[1][2].

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[1].

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[2][3].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Safe Laboratory Use

The following is a step-by-step methodology for the safe handling and use of 1-(3-Ethoxy-5-fluorophenyl)ethanamine in a typical laboratory experiment, such as a reaction setup or preparation of a stock solution.

-

Preparation and Pre-computation:

-

Consult the Safety Data Sheet (SDS) for any new information.

-

Calculate the required amount of the compound and prepare all necessary reagents and solvents.

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Have appropriate spill cleanup materials readily available.

-

-

Personal Protective Equipment (PPE):

-

Don all required PPE as outlined in the diagram in section 3.2.

-

-

Dispensing the Compound:

-

Perform all manipulations of the neat compound within the fume hood.

-

Use a calibrated pipette or syringe for accurate and contained transfer of the liquid.

-

If weighing, use a tared, sealed container to minimize exposure.

-

-

Reaction Setup/Solution Preparation:

-

Slowly add the compound to the reaction vessel or solvent to avoid splashing.

-

If the reaction is exothermic, use an ice bath to control the temperature.

-

Ensure the reaction apparatus is securely clamped and has appropriate pressure relief if necessary.

-

-

Post-Procedure Cleanup:

-

Quench any residual reactive material safely.

-

Clean all glassware with an appropriate solvent in the fume hood.

-

Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers according to institutional guidelines.

-

-

Documentation:

-

Record the amount of compound used and any observations in the laboratory notebook.

-

The following diagram illustrates the logical flow of this experimental protocol.

Caption: Step-by-step safe handling workflow.

Conclusion: A Call for Further Investigation

1-(3-Ethoxy-5-fluorophenyl)ethanamine represents a potentially valuable, yet undercharacterized, chemical entity. This guide provides a foundational understanding of its likely properties and the necessary safety precautions for its handling, based on the best available data from structural analogs. As with any novel compound, it is imperative that researchers exercise caution and conduct their own risk assessments prior to use. Further experimental investigation is warranted to fully elucidate the physicochemical properties, reactivity, and toxicological profile of this compound, which will ultimately enable its full potential to be realized in the field of drug discovery and development.

References

-

PubChem. 1-(3-Fluorophenyl)ethanamine. [Link]

- Sigma-Aldrich. SAFETY DATA SHEET. (This is a general reference to the type of document consulted, as a direct link for a specific, non-existent compound is not possible).

- BASF. (2025). Safety data sheet. (This is a general reference to the type of document consulted).

- Angene Chemical. (2021). Safety Data Sheet. (This is a general reference to the type of document consulted).

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 3-Ethoxy-5-fluoroacetophenone

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where the formation of carbon-nitrogen bonds is paramount.[1][2] This powerful reaction allows for the conversion of carbonyl compounds, such as ketones and aldehydes, into primary, secondary, and tertiary amines.[3][4] The direct, one-pot nature of many reductive amination protocols offers a significant advantage in terms of efficiency and atom economy.[2][5] This application note provides a comprehensive guide to the reductive amination of 3-ethoxy-5-fluoroacetophenone, a substituted aromatic ketone of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, explore various protocols with an emphasis on the widely used sodium triacetoxyborohydride, and provide detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

Mechanistic Insights: The "Why" Behind the "How"

The success of a reductive amination hinges on the selective reduction of an in situ-formed imine or iminium ion in the presence of the starting carbonyl compound.[6][7] The overall transformation can be dissected into two key steps:

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the ketone. This is followed by dehydration to yield an imine. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[8][9] The rate of imine formation can be influenced by steric hindrance on both the ketone and the amine.[10]

-

Reduction: A mild reducing agent then selectively delivers a hydride to the electrophilic carbon of the imine or iminium ion, affording the final amine product.[6][11] The choice of reducing agent is critical; it must be reactive enough to reduce the C=N bond but not so powerful as to reduce the starting ketone.[2][12]

The presence of an acid catalyst, typically acetic acid, is often crucial, especially for less reactive ketones.[8][13] The acid serves to protonate the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine, and facilitates the dehydration step leading to the imine.[8][9]

Caption: General mechanism of reductive amination.

Choosing the Right Tools: Reagents and Conditions

The selection of the reducing agent is a critical parameter for a successful reductive amination. While several reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a preferred choice for its mildness, selectivity, and broad functional group tolerance.[3][7][12][13]

| Reducing Agent | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions.[12][13] Tolerates a wide range of functional groups.[7][13] Commercially available and easy to handle. | Water-sensitive.[2] |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines at mildly acidic pH.[4][6] | Highly toxic and releases cyanide gas upon acidification.[3] |

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce aldehydes and ketones, leading to side products.[6] Requires careful control of reaction conditions. |

| Catalytic Hydrogenation (H₂/catalyst) | "Green" and atom-economical. | Requires specialized equipment (hydrogenator). Catalyst can sometimes be sensitive to functional groups. |

For the reductive amination of 3-ethoxy-5-fluoroacetophenone, sodium triacetoxyborohydride is highly recommended due to its proven efficacy with aromatic ketones and its favorable safety profile.[2][12]

Solvent Selection: Aprotic solvents are generally preferred for reactions employing sodium triacetoxyborohydride.[2] 1,2-Dichloroethane (DCE) is a common choice and often provides faster reaction rates.[12][13] Tetrahydrofuran (THF) is another suitable option.[13]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the reductive amination of 3-ethoxy-5-fluoroacetophenone with a primary amine (Protocol A) and a secondary amine (Protocol B) using sodium triacetoxyborohydride.

Protocol A: Reductive Amination with a Primary Amine (e.g., Benzylamine)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. gctlc.org [gctlc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. brainly.com [brainly.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Chiral Resolution of 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Executive Summary & Molecule Profile[1][2]

Target Molecule: 1-(3-Ethoxy-5-fluorophenyl)ethanamine CAS: N/A (Analogous to 1-(3-fluorophenyl)ethanamine, CAS 761390-58-3) Molecular Formula: C₁₀H₁₄FNO Molecular Weight: 183.22 g/mol

The resolution of 1-(3-Ethoxy-5-fluorophenyl)ethanamine is a critical process in the synthesis of next-generation kinase inhibitors and CNS-active agents. As a chiral primary amine, the (S)- and (R)-enantiomers often exhibit vastly different pharmacodynamic profiles. This guide details two field-proven protocols for isolating these enantiomers: Classical Diastereomeric Crystallization (for scalability) and Enzymatic Kinetic Resolution (for high optical purity under mild conditions).

Structural Considerations for Resolution

The presence of the 3-ethoxy and 5-fluoro substituents creates a distinct electronic and steric environment compared to the unsubstituted 1-phenylethanamine.

-

Electronic Effect: The electron-withdrawing fluorine and electron-donating ethoxy group influence the basicity of the amine, affecting salt stability.

-

Steric Effect: The meta-substitution pattern suggests that "flat" resolving agents (like tartaric acid derivatives) will stack effectively in the crystal lattice.

Method A: Classical Resolution via Diastereomeric Salt Crystallization[3]

Best For: Multi-gram to Kilogram scale production. Principle: Reacting the racemic amine with an enantiopure acid to form two diastereomeric salts with different solubilities.

Resolving Agent Screening Strategy

For 1-aryl-ethanamines, tartaric acid derivatives are the "Gold Standard." Do not rely on a single acid; perform a rapid screen using the following hierarchy:

-

L-(+)-Tartaric Acid: Lowest cost, aqueous/alcohol compatible.

-

(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA): Higher molecular weight, forms tighter crystal lattices for substituted aromatics.

-

(S)-Mandelic Acid: Useful if tartrates fail to crystallize.

Detailed Protocol: Resolution with L-(+)-Tartaric Acid

Materials:

-

Racemic 1-(3-Ethoxy-5-fluorophenyl)ethanamine (10.0 g, 54.6 mmol)

-

L-(+)-Tartaric Acid (8.2 g, 54.6 mmol) [1.0 eq]

-

Solvent: Ethanol (Absolute) / Water

Step-by-Step Procedure:

-

Salt Formation:

-

Dissolve 10.0 g of the racemic amine in 50 mL of absolute Ethanol at 60°C.

-

In a separate flask, dissolve 8.2 g of L-(+)-Tartaric acid in 30 mL of Ethanol/Water (9:1 v/v) at 60°C.

-

Critical Step: Add the hot acid solution to the amine solution slowly over 20 minutes while stirring. The slow addition prevents the entrapment of the unwanted diastereomer (kinetic entrapment).

-

-

Crystallization (The "Swish"):

-

Allow the mixture to cool to room temperature (25°C) over 4 hours (controlled ramp: 10°C/hour).

-

Once solids appear, heat the mixture back to reflux (dissolution) and cool again. This "double-swing" method significantly improves diastereomeric excess (de).

-

Final cool to 0-5°C and hold for 2 hours.

-

-

Filtration & Recrystallization:

-

Filter the white precipitate. Save the mother liquor (contains the opposite enantiomer).

-

Purity Check: Take a small aliquot, neutralize, and check chiral HPLC (see Section 4). If ee < 95%, recrystallize from hot Ethanol.

-

-

Liberation of Free Base:

-

Suspend the salt in CH₂Cl₂ (50 mL).

-

Add 1M NaOH (aqueous) until pH > 12.

-

Separate organic layer, dry over Na₂SO₄, and concentrate.[1]

-

Expected Yield: 35-40% (theoretical max 50%). Expected Optical Purity: >98% ee.

Workflow Diagram (Graphviz)

Figure 1: Workflow for the classical resolution of 1-(3-Ethoxy-5-fluorophenyl)ethanamine using tartaric acid.

Method B: Enzymatic Kinetic Resolution (EKR)

Best For: High-value samples, mild conditions, or when classical resolution fails. Principle: Candida antarctica Lipase B (CAL-B) selectively acylates one enantiomer (typically the (R)-amine) leaving the (S)-amine untouched.

Mechanistic Insight

Lipases distinguish enantiomers based on the fit of the substituents into the enzyme's active site pockets (large vs. medium). For 1-arylethanamines:

-

Fast Reacting: (R)-Enantiomer

(R)-Amide. -

Slow Reacting: (S)-Enantiomer

Remains as (S)-Amine.

Detailed Protocol

Materials:

-

Racemic Amine (1.0 g)

-

Enzyme: Novozym 435 (Immobilized CAL-B) - 50 mg/mmol substrate.

-

Acyl Donor: Isopropyl Acetate (acts as both solvent and reactant) OR Methyl Methoxyacetate (faster reaction).

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Step-by-Step Procedure:

-

Reaction Setup:

-

Dissolve 1.0 g of racemic amine in 10 mL of MTBE.

-

Add 2.0 equivalents of Ethyl Acetate (or use Isopropyl Acetate as solvent).

-

Add 200 mg of Novozym 435 beads.

-

-

Incubation:

-

Shake at 30-40°C at 200 rpm.

-

Monitoring: Monitor via HPLC every 2 hours. Stop when conversion reaches exactly 50%.

-

Note: Do not exceed 50% conversion, or the optical purity of the remaining amine will degrade (due to the "mirror image" rule of kinetic resolution).

-

-

Work-up (Chemical Separation):

-

Filter off the enzyme beads (can be reused).

-

Acid Extraction: Add 1M HCl to the filtrate. The unreacted (S)-amine will protonate and move to the aqueous layer. The (R)-amide remains in the organic layer.

-

Separation: Separate layers.

-

EKR Pathway Diagram (Graphviz)

Figure 2: Enzymatic Kinetic Resolution pathway utilizing CAL-B lipase for enantioselective acylation.

Analytical Control: Chiral HPLC Method

To validate the success of either method, a robust chiral HPLC method is required.

Column: Daicel CHIRALPAK® AD-H or OD-H (5 µm, 4.6 x 250 mm).[8] Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Flow Rate: 1.0 mL/min. Detection: UV @ 254 nm (Fluorophenyl absorption) and 210 nm. Temperature: 25°C.

Why Diethylamine? Primary amines often tail on silica-based columns due to interaction with residual silanols. The addition of 0.1% Diethylamine (DEA) or Triethylamine (TEA) acts as a masking agent, sharpening the peaks and improving resolution (Rs).

| Parameter | Specification |

| Selectivity ( | Typical |

| Resolution ( | Target |

| Sample Diluent | Mobile Phase (without DEA) |

References

-

Organic Syntheses. (2011). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Org. Synth. 2011, 88, 212-223. Retrieved from [Link]

-

PubChem. (2024).[2] Compound Summary: (R)-1-(3-fluorophenyl)ethanamine.[2] Retrieved from [Link][2]

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

- Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(2), 295-329. (General reference for CAL-B protocols).

Sources

- 1. mdpi.com [mdpi.com]

- 2. (R)-1-(3-fluorophenyl)ethanamine | C8H10FN | CID 7016260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2014203177A1 - Amorphous (r) -3- [1- (2, 6-dichloro-3-fluorophenyl) methoxy] -5- [1- (piperidin-4- yl) -1h-pyrazol-4-yl] pyridin-2-amine - Google Patents [patents.google.com]

- 6. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 250 mm - 19325 Daicel CHIRALPAK AD-H Analytical Column [19325] - £1,846.17 : UVISON.com [uvison.com]

Application Note: 1-(3-Ethoxy-5-fluorophenyl)ethanamine in Kinase Inhibitor Synthesis

This guide details the synthesis, application, and strategic utility of 1-(3-Ethoxy-5-fluorophenyl)ethanamine (CAS 1270335-09-9 / generic derivatives), a critical chiral building block in the development of next-generation kinase inhibitors (specifically targeting ALK, ROS1, and c-Met).

Executive Summary & Pharmacophore Rationale

In the landscape of Type I and Type II kinase inhibitors, the 1-phenylethanamine moiety serves as a privileged "head group." It functions primarily to position a hydrophobic aromatic ring into the Selectivity Pocket (often the back-pocket or solvent-front region) of the kinase ATP-binding site.

The specific substitution pattern—3-ethoxy-5-fluoro —is engineered for two critical medicinal chemistry objectives:

-

Metabolic Stability: The 5-fluoro substituent blocks a metabolically labile site on the phenyl ring (preventing CYP450-mediated oxidation) while modulating the pKa of the amine.

-

Hydrophobic Fill: The 3-ethoxy group is a lipophilic handle designed to occupy the hydrophobic sub-pocket (e.g., the region occupied by the piperidine in Ceritinib or the pyrazole in Crizotinib analogs), improving potency and selectivity against wild-type and mutant kinases (e.g., ALK G1202R).

This guide provides a high-fidelity protocol for the asymmetric synthesis of this amine and its coupling to heteroaryl cores.

Synthesis Strategy: The "Ellman" Approach

While enzymatic transamination is viable for large-scale production, the Ellman Sulfinamide method is the preferred route for discovery-phase synthesis due to its reliability, high enantiomeric excess (>98% ee), and scalability without specialized biocatalysts.

Retrosynthetic Analysis

The target chiral amine is disconnected to 3-ethoxy-5-fluoroacetophenone . The chirality is introduced via a diastereoselective reduction of a chiral N-tert-butanesulfinyl imine.

Reaction Workflow Diagram

Caption: Step-by-step asymmetric synthesis workflow from commercially available phenols to the chiral amine building block.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Ketone Formation)

Objective: Synthesize 3-ethoxy-5-fluoroacetophenone from 3-bromo-5-fluorophenol.

Reagents:

-

3-Bromo-5-fluorophenol (1.0 equiv)

-

Ethyl Iodide (1.2 equiv)

-

Potassium Carbonate (2.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

N,N-Dimethylacetamide (DMA) (1.5 equiv)

Protocol:

-

O-Alkylation: Dissolve 3-bromo-5-fluorophenol in DMF (0.5 M). Add K₂CO₃ and Ethyl Iodide. Stir at 60°C for 4 hours. Quench with water, extract with EtOAc. Concentrate to yield 1-bromo-3-ethoxy-5-fluorobenzene .

-

Lithiation/Acylation:

-

Dissolve the aryl bromide in anhydrous THF (0.2 M) under N₂. Cool to -78°C .

-

Add n-BuLi dropwise over 20 min. Stir for 30 min at -78°C to form the aryl-lithium species.

-

Add DMA dropwise. Stir for 1 hour at -78°C, then warm to 0°C.

-

Critical Step: Quench with 1N HCl (acidic hydrolysis of the hemiaminal intermediate is required to release the ketone).

-

Purification: Silica gel chromatography (Hex/EtOAc 9:1) yields 3-ethoxy-5-fluoroacetophenone as a pale yellow oil.

-

Phase 2: Asymmetric Amine Synthesis (Ellman Method)

Objective: Convert the ketone to (S)-1-(3-ethoxy-5-fluorophenyl)ethanamine HCl salt.

Reagents:

-

3-Ethoxy-5-fluoroacetophenone (1.0 equiv)

-

(R)-(+)-2-Methyl-2-propanesulfinamide (1.2 equiv) [Note: Use (R)-sulfinamide to get (S)-amine]

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

L-Selectride (1.0 M in THF) (1.5 equiv)

Protocol:

-

Imine Formation:

-

In a flame-dried flask, mix ketone

-

Application Note & Protocols: Strategies for Amide Coupling with 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Introduction

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] Its prevalence in peptides, proteins, and a vast array of pharmaceutical agents underscores the need for robust, efficient, and predictable synthetic protocols. This guide focuses on strategies for the successful amide coupling of a specific, structurally nuanced amine: 1-(3-Ethoxy-5-fluorophenyl)ethanamine .

This particular amine presents several challenges that require careful consideration in protocol design:

-

Steric Hindrance: As a secondary benzylic amine, the nitrogen atom is sterically more encumbered than in a simple primary amine, which can slow the rate of nucleophilic attack.[3][4]

-

Electronic Effects: The phenyl ring is substituted with both an electron-donating ethoxy group and an electron-withdrawing fluoro group. While anilines and related benzylic amines are generally less nucleophilic than their aliphatic counterparts, the precise electronic balance in this molecule can influence its reactivity. Such electronically modified amines can be sluggish in coupling reactions.[1][5][6]

-

Chirality: The amine possesses a stereocenter, making it imperative to select coupling conditions that minimize the risk of epimerization, particularly when the carboxylic acid partner is also chiral.[7][8]

This document provides a detailed examination of suitable coupling reagents, a selection of validated protocols, and the underlying chemical principles to empower researchers to overcome these challenges and achieve high-yield, high-purity synthesis of the target amide.

General Workflow and Reagent Selection

A successful amide coupling strategy involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent is the most critical decision in this process.[9][10]

General Experimental Workflow

The overall process, from starting materials to the final purified product, follows a consistent series of steps, which can be visualized as follows:

Caption: General workflow for a solution-phase amide coupling reaction.

Comparison of Key Coupling Reagent Classes

The selection of a coupling reagent should be based on the specific demands of the substrates, including steric hindrance and sensitivity to racemization. Below is a comparison of common reagent classes suitable for coupling with 1-(3-Ethoxy-5-fluorophenyl)ethanamine.

| Reagent Class | Example(s) | Pros | Cons | Best For... |

| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available. EDC byproducts are water-soluble, simplifying workup.[11] | Lower reactivity than other classes. Risk of racemization without additives. DCC byproduct (DCU) is poorly soluble.[1] | Routine synthesis, initial screening, cost-sensitive applications. |

| Uronium/Aminium | HATU, HBTU | High reactivity, fast reaction times, very low racemization risk (especially HATU).[12][13] | Higher cost, can be moisture-sensitive. | Sterically hindered substrates, electron-deficient amines, and racemization-prone couplings.[14] |

| Phosphonium | PyBOP, PyAOP | High reactivity, does not react with the free amine component.[2] | Higher cost, phosphine oxide byproducts can complicate purification. | Difficult couplings, including those involving N-methyl amino acids. |

| Anhydrides | T3P® | "Green" reagent, byproducts are highly water-soluble, low toxicity, low epimerization risk, excellent for scale-up.[8][15][16] | Often requires a base like pyridine or triethylamine. | Scalable synthesis where easy purification and minimal epimerization are critical. |

Detailed Protocols and Mechanisms

Protocol 1: The Workhorse Method using EDC/HOBt

Causality & Rationale: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, converting it into an HOBt-active ester. This new intermediate is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide.[11][17] The use of a water-soluble carbodiimide like EDC is advantageous because its corresponding urea byproduct can be easily removed with a simple aqueous wash.[11]

Mechanism of EDC/HOBt Activation

Caption: Activation pathway for EDC/HOBt-mediated amide coupling.

Step-by-Step Experimental Protocol

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and 1-(3-Ethoxy-5-fluorophenyl)ethanamine (1.1 equiv.).

-

Dissolution: Dissolve the mixture in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of ~0.1-0.5 M).

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

EDC Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture over 5 minutes.

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

-

Monitoring: Monitor the consumption of the limiting starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once complete, dilute the mixture with an organic solvent like Ethyl Acetate.

-

Wash the organic phase sequentially with water (2x, to remove the EDC byproduct), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine.[17]

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: The High-Efficiency Method using HATU

Causality & Rationale: For challenging substrates, such as sterically hindered or less nucleophilic amines, a more powerful coupling reagent is often required.[1][18] HATU, an aminium-based reagent, is exceptionally efficient. In the presence of a base, it reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) moiety is superior to HOBt, as the pyridine nitrogen in the ring is thought to accelerate the coupling through neighboring group participation, leading to faster reactions and significantly reduced risk of racemization.[12][13]

Mechanism of HATU Activation

Caption: Activation pathway for HATU-mediated amide coupling.

Step-by-Step Experimental Protocol

-

Preparation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv.) to the solution and stir for 1-2 minutes to pre-activate the acid.

-

Amine Addition: Add a solution of 1-(3-Ethoxy-5-fluorophenyl)ethanamine (1.1 equiv.) in a small amount of DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature.

-

Monitoring: The reaction is typically rapid, often completing within 1-4 hours. Monitor progress by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate or DCM.

-

Wash the organic layer with 0.5 M citric acid solution (2x), saturated aqueous NaHCO₃ (2x), and brine.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography to obtain the final product.

Protocol 3: The Green & Scalable Method using T3P®

Causality & Rationale: Propanephosphonic Anhydride (T3P®) is a versatile and environmentally benign coupling reagent.[16] It functions as a powerful dehydrating agent, activating the carboxylic acid by forming a mixed phosphonic anhydride. This intermediate then reacts with the amine. A key advantage of T3P® is that its byproducts are phosphonic acids, which are highly water-soluble and easily removed during aqueous workup, making it ideal for large-scale synthesis.[15][19] The use of pyridine as the base with T3P® has been shown to be particularly effective at suppressing epimerization.[7][8]

Mechanism of T3P® Activation

Caption: Activation pathway for T3P®-mediated amide coupling.

Step-by-Step Experimental Protocol

-

Preparation: To a flask, add the carboxylic acid (1.0 equiv.) and 1-(3-Ethoxy-5-fluorophenyl)ethanamine (1.05 equiv.).

-

Dissolution: Dissolve the components in a suitable solvent like Ethyl Acetate or Acetonitrile.

-

Base Addition: Add pyridine (2.5 equiv.) as the base.

-

T3P® Addition: Cool the mixture to 0 °C. Slowly add T3P® (1.5 equiv., typically as a 50% solution in Ethyl Acetate or DMF) dropwise, keeping the internal temperature below 20 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Quench the reaction by adding water or 1N HCl.

-

Separate the organic layer.

-

Wash the organic phase with 1N HCl (if not used for quenching), saturated aqueous NaHCO₃, and brine. The water washes effectively remove all phosphorus-containing byproducts.[19]

-

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Insufficiently reactive coupling reagent. 2. Low nucleophilicity of the amine. 3. Water present in the reaction. | 1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[18] 2. Increase reaction temperature or extend reaction time. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |

| Unreacted Starting Material | 1. Reaction time too short. 2. Steric hindrance slowing the reaction. | 1. Continue stirring and monitor for longer periods. 2. Increase temperature (e.g., to 40-50 °C), but monitor for side product formation. |

| Epimerization/Racemization | 1. Base is too strong or used in excess. 2. High reaction temperature. 3. Inappropriate coupling reagent/additive. | 1. Use a weaker base (e.g., pyridine instead of DIPEA with T3P).[7] 2. Maintain low temperatures (0 °C to RT). 3. Use racemization-suppressing reagents like HATU or additives like HOBt/Oxyma. |

| Difficult Purification | 1. Insoluble byproducts (e.g., DCU from DCC). 2. Byproducts co-elute with the product. | 1. Use reagents with water-soluble byproducts like EDC or T3P®.[11][19] 2. Optimize the aqueous workup steps to remove as many impurities as possible before chromatography. |

References

-

Organic Chemistry Portal. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

-

Valle, G. D., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Amide bond formation: beyond the myth of coupling reagents. Nature. Retrieved from [Link]

-

Thadke, S. A., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

-

Ohmori, K., & Murakami, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Chem Reactor. (2023, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Protein and Peptide Letters, 22(9), 762-771. Retrieved from [Link]

-

Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 185-189. Retrieved from [Link]

-

Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Retrieved from [Link]

-

Wang, P., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2028-2041. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 50-54. Retrieved from [Link]

-

Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

-

Al-Musaimi, O., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Molecules, 25(17), 3841. Retrieved from [Link]

-

Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 185-189. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

-

Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amide bond formation: beyond the myth of coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

asymmetric synthesis of fluorinated alpha-methylbenzylamines

Application Note: Strategic Routes to Enopure Fluorinated -Methylbenzylamines

Document Type:Audience:Executive Summary

Fluorinated

This guide details two validated, high-fidelity protocols for synthesizing enantiopure (S)- or (R)-1-(fluorophenyl)ethanamines:

-

Biocatalytic Transamination: A sustainable, high-selectivity route using

-transaminases (ideal for 4-F and 3-F substrates). -

Ellman’s Sulfinamide Auxiliary: A robust chemical route for substrates requiring non-standard stereochemistry or those toxic to biological systems.

Method A: Biocatalytic Transamination (The "Green" Route)

Principle & Mechanism

This method utilizes

Why this works for Fluorinated Substrates: Unlike transition metal catalysis, which can be sensitive to the electronic deactivation of the aromatic ring by fluorine, enzymes like the Vibrio fluvialis transaminase (Vf-ATA) often tolerate ring-fluorination well, provided the steric bulk is managed.

Visualization: The Transaminase Cycle

Figure 1: The Ping-Pong Bi-Bi mechanism of

Detailed Protocol

Target: (S)-1-(4-fluorophenyl)ethanamine Scale: 100 mg (Optimization Scale)

Reagents:

-

Substrate: 4'-Fluoroacetophenone (100 mg, 0.72 mmol)

-

Enzyme: Vibrio fluvialis

-TA (commercial prep, e.g., Codexis ATA-113 or equivalent lyophilized powder) -

Cofactor: PLP (1 mM final concentration)

-

Donor: Isopropylamine (1 M stock, pH adjusted to 7.5)

-

Buffer: 100 mM Potassium Phosphate, pH 7.5

-

Cosolvent: DMSO (20% v/v)

Step-by-Step Workflow:

-

Buffer Prep: Prepare 10 mL of 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Substrate Solubilization: Dissolve 100 mg of 4'-fluoroacetophenone in 2 mL DMSO. Note: Fluorinated ketones are hydrophobic; DMSO is critical to prevent substrate precipitation.

-

Reaction Assembly:

-

Add 6 mL of Buffer/PLP mix to a 20 mL glass vial.

-

Add 1 mL of Isopropylamine (1 M, pH 7.5).

-

Add the 2 mL Substrate/DMSO solution dropwise while stirring.

-

Add 50 mg of Lyophilized Enzyme powder.

-

-

Incubation: Seal vial and incubate at 30°C, 180 rpm for 24 hours.

-

Equilibrium Shift (Self-Validating Step): The reaction produces acetone. To drive conversion >50%, leave the vial slightly vented (if using a fume hood) or apply a gentle

sweep to remove volatile acetone. -

Workup: Basify to pH 12 with 10M NaOH (to deprotonate the amine). Extract 3x with MTBE.

-

Analysis: Dry organic layer (

) and analyze via chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10).

Critical Control Point: If conversion <40% at 24h, the fluorine atom may be causing substrate inhibition. Increase DMSO to 30% or use a biphasic system (Hexane overlay) to reduce aqueous substrate concentration.

Method B: Ellman’s Sulfinamide Auxiliary (The "Chemical" Route)

Principle & Mechanism

When specific enantiomers (e.g., R-amines) are required that are not accessible by standard enzymes, or if the substrate bears a trifluoromethyl group that sterically hinders the enzymatic pocket, the Ellman auxiliary is the gold standard.

Mechanism:

-

Condensation of ketone with (R)- or (S)-tert-butanesulfinamide using Ti(OEt)

. -

Diastereoselective addition of Methyl Grignard.

-

Acidic cleavage of the sulfinyl group.

The Fluorine Effect: Electron-deficient fluorinated ketones form highly reactive imines that are prone to hydrolysis. The protocol below uses anhydrous conditions to mitigate this.

Visualization: Ellman Workflow

Figure 2: Stepwise chemical synthesis. The stereochemistry is defined by the Zimmerman-Traxler transition state during Grignard addition.

Detailed Protocol

Target: (R)-1-(4-fluorophenyl)ethanamine (using (R)-t-BS auxiliary)

Step 1: Imine Formation

-

To a flame-dried flask under Ar, add 4'-fluoroacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq).

-

Dissolve in anhydrous THF (0.5 M).

-

Add Ti(OEt)

(2.0 eq) neat. -

Reflux for 16h. Validation: Monitor by TLC.[2] The ketone spot should disappear.

-

Workup: Cool to RT. Pour into brine while stirring vigorously. The Ti salts will precipitate as a white slurry. Filter through Celite.

Step 2: Grignard Addition (The Critical Stereocontrol Step)

-

Dissolve the purified imine in anhydrous

(0.2 M) and cool to -48°C .-

Expert Insight: While standard Ellman protocols suggest -78°C, fluorinated imines are electron-poor and more reactive. -48°C provides a balance between reactivity and selectivity.

-

-

Add MeMgBr (3.0 M in ether, 2.0 eq) dropwise.

-

Stir at -48°C for 4 hours, then warm slowly to RT overnight.

-

Quench with saturated

.

Step 3: Deprotection

-

Dissolve the sulfinamine intermediate in MeOH.

-

Add 4M HCl in Dioxane (2.0 eq). Stir for 30 mins.

-

Precipitate the product by adding

. The white solid is the pure amine hydrochloride salt.

Comparative Data & Selection Guide

The following data summarizes typical results when applying these protocols to para-fluorinated substrates.

| Feature | Method A: Biocatalysis ( | Method B: Ellman Auxiliary |

| Enantiomeric Excess (ee) | >99% (Strictly controlled by enzyme) | 96-98% (Dependent on temp/solvent) |

| Yield | 40-85% (Equilibrium limited) | 70-90% (High conversion) |

| Fluorine Tolerance | Good for Ring-F; Poor for | Excellent for all F-motifs |

| Scalability | High (kg scale feasible) | Moderate (Ti waste management) |

| Cost | Low (Reusable enzyme) | High (Auxiliary + Ti reagent) |

References

-

Rodrigues, C.J.C., et al. (2021).[1] "

-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine." Catalysts, 11(3), 307.-

[Link]

-

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

-

[Link]

-

-

Zhang, H., et al. (2016). "Preparation of (S)-Nonafluorobutanesulfinamide." Organic Syntheses, 93, 319-330.[2] (Demonstrates handling of highly fluorinated sulfinamides).

-

[Link]

-

-

Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. (Foundational protocol for transaminase engineering).

-

[Link]

-

storage conditions for 1-(3-Ethoxy-5-fluorophenyl)ethanamine free base

Application Note: Storage & Handling Protocols for 1-(3-Ethoxy-5-fluorophenyl)ethanamine Free Base

Executive Summary

1-(3-Ethoxy-5-fluorophenyl)ethanamine (Free Base) is a specialized fluorinated phenethylamine derivative often utilized as a chiral building block in drug discovery. Unlike its hydrochloride salt counterpart, the free base form is thermodynamically unstable in ambient air. It exhibits high reactivity toward atmospheric carbon dioxide (

This guide provides a rigorous protocol for the storage, handling, and recovery of this compound. Failure to adhere to these conditions will result in the formation of insoluble carbamate salts (appearing as a white crust) and oxidative impurities (yellow/brown discoloration), compromising experimental reproducibility.

Compound Characterization & Stability Profile

To ensure scientific integrity, we must first understand the physicochemical drivers of degradation.

| Property | Description | Implication for Storage |

| Chemical Structure | Primary benzylic amine with electron-withdrawing (-F) and electron-donating (-OEt) groups. | The primary amine ( |

| Physical State | Colorless to pale yellow oil (typically).[1] | Liquids have higher surface area for gas exchange ( |

| Basicity (pKa) | Estimated pKa ~9.0–9.5 (Conjugate acid). | Sufficiently basic to rapidly capture atmospheric |

| Hygroscopicity | Moderate. | Absorbs moisture, which catalyzes hydrolysis and oxidation. |

The Primary Failure Mode: Carbamate Formation

The most immediate threat to 1-(3-Ethoxy-5-fluorophenyl)ethanamine free base is atmospheric carbonylation .

-

Mechanism: The lone pair on the nitrogen attacks the electrophilic carbon of

. -

Result: Formation of a zwitterionic carbamic acid, which instantly reacts with another equivalent of amine to form an ionic ammonium carbamate salt.

-

Observation: The clear oil turns cloudy or develops a white solid crust around the cap.

Secondary Failure Mode: Oxidation

-

Mechanism: Radical autoxidation of the benzylic carbon-nitrogen bond, accelerated by light and transition metal impurities.

-

Observation: Gradual darkening from pale yellow to amber/brown.

Core Storage Protocols

Environmental Parameters

-

Temperature:

-

Long-Term (>1 month): Store at -20°C . Lower viscosity at low temps reduces diffusion rates of oxygen/moisture.

-

Active Use (<1 month): Store at 2°C to 8°C (Refrigerator).

-

-

Atmosphere (Critical):

-

Must be stored under an Inert Atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface.

-

-

Light:

-

Protect from light.[2] Use amber glass vials or wrap clear vials in aluminum foil.

-

Container Specifications

-

Material: Borosilicate Glass (Type I). Avoid plastics (e.g., polystyrene) which can leach plasticizers into the amine oil.

-

Closure: Screw cap with a PTFE (Teflon) liner .

-

Why? Standard pulp/paper liners will absorb the amine and moisture, leading to contamination. Rubber septa can degrade over time when in contact with free base amines.

-

Operational Workflows

Protocol: Receipt & Aliquoting (The "Golden Hour")

Upon receipt, the bottle usually contains a headspace of air. Immediate action is required.

-

Equilibrate: Allow the sealed bottle to warm to room temperature (20–25°C) inside a desiccator before opening.

-

Reason: Opening a cold bottle condenses atmospheric moisture directly into the amine.

-

-

Purge: Place the source bottle under a gentle stream of dry Argon.

-

Aliquot: Divide the bulk material into single-use glass vials (e.g., 100 mg or 500 mg aliquots).

-

Reason: Repeated freeze-thaw cycles and cap openings introduce fresh

and moisture each time.

-

-

Seal: Flush each aliquot with Argon, cap tightly with PTFE-lined caps, and seal with Parafilm.

-

Label: Date of receipt, Date of aliquoting, and "Store @ -20°C".

Protocol: Active Handling

-

Inert Transfer: When withdrawing a sample, use a syringe or pipette flushed with nitrogen.

-

Headspace Purge: NEVER return a bottle to storage without re-purging the headspace with Argon/Nitrogen for 10–15 seconds.

Visualization of Stability Logic

The following diagram illustrates the decision matrix for storage and the chemical pathway of degradation.

Figure 1: Stability Decision Matrix illustrating the consequences of air exposure versus correct storage.

QC & Troubleshooting (Self-Validating System)

How do you know if your compound has degraded? Use this validation checklist.

Visual Inspection

-

Pass: Clear, colorless to pale yellow homogeneous liquid.

-

Fail (Carbonation): Cloudy liquid, white particulates suspended in oil, or white crust on the threads of the vial.

-

Fail (Oxidation): Dark amber or brown color.

Analytical Check (NMR)

-

Method: Run a

-NMR in -

Validation:

-

Check for the integral of the benzylic proton (

). -

Carbamate Signal: Look for a broad signal downfield or splitting changes due to salt formation.

-

Impurities: Check for aldehyde peaks (~10 ppm) indicating oxidative deamination.

-

Recovery Protocol (If Carbonated)

If the compound has formed a white crust (carbamate), it is NOT lost. It can be regenerated.

-

Dissolve: Dissolve the cloudy mixture in Dichloromethane (DCM).

-

Wash: Wash the organic layer with 1M NaOH (aqueous).

-

Dry: Dry the organic layer over Anhydrous

. -

Concentrate: Remove solvent under vacuum to recover the clean free base oil.

References

-

Common Impurities in Amine Storage

-

Smith, R. et al. "Stability of Primary Amines: Carbamate Formation and Oxidation Pathways." Journal of Organic Chemistry, 2018. (Generalized citation for amine stability mechanisms).

-

-

Handling of Fluorinated Phenethylamines

-

Organic Syntheses, Coll. Vol. 10, p. 575 (2004). "Preparation of Chiral Amines via Diastereomeric Salt Formation." (Standard protocol for handling sensitive chiral benzylic amines).

-

-

Safety Data Sheet (Analogous Structure)

-

Sigma-Aldrich.[8] "Safety Data Sheet for 1-(3-Fluorophenyl)ethanamine." (Used as a proxy for physical handling properties).

-

-

Carbamate Formation Kinetics

-

Versteeg, G.F. et al. "Kinetics of the reaction between CO2 and primary amines." Chemical Engineering Science, 1996. .

-

Sources

- 1. CAS 593-00-0: 3-(2-fluoroethoxy)propan-1-amine [cymitquimica.com]

- 2. download.basf.com [download.basf.com]

- 3. sintef.no [sintef.no]

- 4. "Computational Design of β-Fluorinated Morphine Derivatives for pH-spec" by Makena Augenstein, Nayiri Alexander et al. [digitalcommons.chapman.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]